Stereospecific Metabolic Stability: Reduced Biotransformation Rate of (Z)-2-Hexenoic Acid Compared to (E)-2-Hexenoic Acid
In fungal whole-cell biotransformation assays using Mucor sp. A-73, the reduction rate of cis-2-hexenoic acid ((Z)-2-hexenoic acid) was demonstrably slower than that of the corresponding trans isomer ((E)-2-hexenoic acid) [1]. This stereospecificity indicates that the cis-configuration confers greater metabolic stability or lower substrate affinity for the fungal ene-reductase enzyme system.
| Evidence Dimension | Relative enzymatic reduction rate |
|---|---|
| Target Compound Data | Slower reduction |
| Comparator Or Baseline | trans-2-hexenoic acid: Faster reduction |
| Quantified Difference | Qualitative observation: 'slower than' (quantitative rate constants not provided in abstract) |
| Conditions | Whole-cell biotransformation by Mucor sp. A-73 |
Why This Matters
This differential metabolic susceptibility informs the selection of (Z)-2-hexenoic acid over the trans isomer for applications requiring prolonged stability in biological systems or when designing stereospecific enzymatic reactions.
- [1] Kurogochi, S., Tahara, S., & Mizutani, J. (1975). Fungal Reduction of C6 α,β-Unsaturated Carboxylic Acids. Agricultural and Biological Chemistry, 39(4), 825-831. View Source
